molecular formula C13H11NO3 B2712010 4-((4-Methylpyridin-2-yl)oxy)benzoic acid CAS No. 58835-87-3

4-((4-Methylpyridin-2-yl)oxy)benzoic acid

Cat. No. B2712010
CAS RN: 58835-87-3
M. Wt: 229.235
InChI Key: KABLXVCURVWGHH-UHFFFAOYSA-N
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Description

“4-((4-Methylpyridin-2-yl)oxy)benzoic acid” is a chemical compound with the CAS Number: 58835-87-3 . It has a molecular weight of 229.24 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular formula of “4-((4-Methylpyridin-2-yl)oxy)benzoic acid” is C13H11NO3 . The InChI Code is 1S/C13H11NO3/c1-9-6-7-14-12(8-9)17-11-4-2-10(3-5-11)13(15)16/h2-8H,1H3,(H,15,16) .


Physical And Chemical Properties Analysis

“4-((4-Methylpyridin-2-yl)oxy)benzoic acid” is a powder that is stored at room temperature . It has a molecular weight of 229.24 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.

Scientific Research Applications

Hydrogen-Bonded Liquid Crystals

The novel molecular structure resulting from the selective recognition between a benzoic acid derivative and nonmesogenic 4,4′-bipyridine through intermolecular hydrogen bonds exhibits liquid crystalline properties. This structure, where 4,4′-bipyridine serves as a core unit, demonstrates the potential of 4-((4-Methylpyridin-2-yl)oxy)benzoic acid derivatives in creating materials with unique phase behavior and optical properties (Takashi Kato et al., 1990).

Anti-Cancer Agents

A series of compounds prepared using a common intermediate closely related to 4-((4-Methylpyridin-2-yl)oxy)benzoic acid were synthesized and characterized for their anti-cancer activity. These compounds demonstrated potent anti-cancer activity against various cancer cell lines, showcasing the potential of 4-((4-Methylpyridin-2-yl)oxy)benzoic acid derivatives in the development of new chemotherapeutic agents (J. Soni et al., 2015).

Oxidation Reactions

The study on benzo-dipteridine bearing a bipyridin-6-ylmethyl moiety, which is structurally similar to 4-((4-Methylpyridin-2-yl)oxy)benzoic acid, found an increased oxidizing ability in the presence of divalent metal ions. This indicates the role of such compounds in facilitating oxidation reactions, potentially applicable in various synthetic and industrial processes (H. Ohshiro et al., 2001).

Coordination Polymers and Porosity Control

Research on coordination polymers derived from 3-(3-methylpyridin-4-yl)benzoic acid, a compound related to 4-((4-Methylpyridin-2-yl)oxy)benzoic acid, revealed the ability to tune packing, interpenetration, and porosity of two-dimensional networks by varying metal ions and ligand side groups. This highlights the potential application in the design of materials with specific porosities for gas storage, separation, and catalysis (X. Tian et al., 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(4-methylpyridin-2-yl)oxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-9-6-7-14-12(8-9)17-11-4-2-10(3-5-11)13(15)16/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABLXVCURVWGHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)OC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Methylpyridin-2-yl)oxy]benzoic acid

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